molecular formula C7H4N2O B1590096 3H-Indazol-3-one CAS No. 5686-93-1

3H-Indazol-3-one

Cat. No. B1590096
CAS RN: 5686-93-1
M. Wt: 132.12 g/mol
InChI Key: LOCAIGRSOJUCTB-UHFFFAOYSA-N
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Description

3H-Indazol-3-one, also known as 3-Hydroxy-1H-indazole, is an organic compound with the molecular formula C7H6N2O . It is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of 3H-Indazol-3-one has been achieved through various methods. One notable method involves the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols. This intermediate is then used in the construction of 1,2-dihydro-3H-indazol-3-ones using an aqueous solvent at room temperature . Another method involves the cyclization of nitro-aryl substrates through a low-valent titanium reagent .


Molecular Structure Analysis

The molecular structure of 3H-Indazol-3-one consists of a pyrazole ring fused with a benzene ring . The molecular weight is 134.1353 .


Physical And Chemical Properties Analysis

3H-Indazol-3-one has a molar mass of 134.14, a density of 1.2296 (rough estimate), a melting point of 250-252 °C (lit.), a boiling point of 247.23°C (rough estimate), a flashing point of 88.3°C, and a vapor pressure of 0.472mmHg at 25°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Electrochemical Synthesis : 1-Benzyl-1,2-dihydro-3H-indazol-3-one is synthesized through electrochemical reduction/cyclization of N-benzyl-N-nitrosoanthranilic acid, with research focused on optimizing media, electrolytes, and temperature for improved yield (Marrosu, Petrucci, & Trazza, 1995).

  • Structural and Tautomeric Studies : Indazolin-3-one and its derivatives exhibit polymorphism and tautomerism, essential for understanding their chemical behavior. Studies using X-ray and NMR have explored these properties, revealing insights into oxo/hydroxy tautomeric equilibrium (Claramunt et al., 2009).

Synthetic Methodologies

  • One-Pot Synthesis : Efficient one-pot synthesis methods for 3-(Arylethynyl)-2H-indazoles have been developed, demonstrating broad substrate scope and functional group tolerance, crucial for diverse chemical synthesis (Saikia, Unnava, Indukuri, & Sarkar, 2014).

  • Copper-Catalyzed Synthesis : Copper-catalyzed methods for creating 2H-Indazoles, particularly focusing on the formation of C-N and N-N bonds, have been reported, expanding the repertoire of synthetic strategies for these compounds (Rajesh Kumar, Park, Park, & Lee, 2011).

Biological and Pharmacological Activities

  • Neurological Disorders : Indazoles, including 3H-indazole, play a significant role in treating neurological disorders like Parkinson's and Alzheimer's diseases by inhibiting various signaling pathways and enzyme activities (Pal & Sahu, 2022).

  • Antibacterial and Antifungal Applications : Indazole scaffolds have been identified as potent agents against bacterial and fungal infections, highlighting their significance in antimicrobial research (Panda et al., 2022).

Advanced Syntheses and Applications

  • Diverse Synthesis Techniques : The development of robust protocols for Pd(II)-catalyzed C-3 Arylation of indazoles has been instrumental in creating structures relevant to pharmaceuticals and agrochemicals (Ye et al., 2013).

  • Enantioselective Synthesis : Highly enantioselective synthesis methods for C3-substituted 1H-indazoles have been reported, crucial for pharmaceutical applications requiring specific stereochemistry (Ye, Kevlishvili, Feng, Liu, & Buchwald, 2020).

Safety And Hazards

According to the safety data sheet, 3H-Indazol-3-one is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

indazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCAIGRSOJUCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537428
Record name 3H-Indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Indazol-3-one

CAS RN

5686-93-1
Record name 3H-Indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The pH of the 4-chloro-2-fluorophenylhydrazine hydrochloride slurry was adjusted to 3.8-4.0 and the temperature was raised to 90°-95°. To this mixture was added an aqueous solution (preheated to 90°-95°) of 1118 parts of cyclohexanone-2-carboxamide prepared as previously described. The resulting mixture was heated for 1-2 hr at 90°-95° during which time the product precipitated from solution. The product was isolated by filtration, washed by digestion with toluene and air-dried to give 1771 parts of an indazolone, an off-white solid mp 179-182 which was 2-(4-chloro-2-fluorophenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
RM Claramunt, D Sanz, C López, E Pinilla… - Helvetica Chimica …, 2009 - Wiley Online Library
… The existence of polymorphism in parent indazolin-3-one (¼1,2-dihydro-3H-indazol-3-one; … 3-one (1; 1,2-dihydro-3H-indazol-3-one; Scheme 1) was studied by X-ray crystallography …
Number of citations: 10 onlinelibrary.wiley.com
ESAM Badawey, IM El-Ashmawey - European journal of medicinal …, 1998 - Elsevier
… derivative 3 and the 2-amidino-l,2,4,5,6,7-hexahydro-3H-indazol-3-one 7. These intermediates were utilized for the synthesis of two novel series of I-(pyrimidin-2-yl)-3-pyrazolin-5-ones …
Number of citations: 192 www.sciencedirect.com
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
The systematic IUPAC name benzo [c] pyrazole is not used in the Ring Index or in Chemical Abstracts and the heterocycle is normally referred to by its trivial name indazole or more …
Number of citations: 90 www.thieme-connect.com
L BAIOCCHI, G CORSI, G PALAZZO - Synthesis, 1978 - thieme-connect.com
… fiber die tautomeren 1.2-Dihydro-3H~indazol-3-one lals lndazolone bezeichnct) gegeben. … at other times as I.2-dihydro3H-indazol-3-one. In early literature the derivatives in which the …
Number of citations: 58 www.thieme-connect.com
M Martins Alho, RN García‐Sánchez… - ChemMedChem …, 2009 - Wiley Online Library
… 2-Methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (12): Yield: 3.24 g (56 %) (using K 2 CO 3 ), 2.67 g (46 %) (using Cs 2 CO 3 ); mp: 264–267 C (decomp) (1-propanol). H NMR [300 MHz, (…
MC Vega, M Rolón, A Montero-Torres… - European journal of …, 2012 - Elsevier
Chagas disease chemotherapy, currently based on only two drugs, nifurtimox and benznidazole, is far from satisfactory and therefore the development of new antichagasic compounds …
Number of citations: 61 www.sciencedirect.com
N Hussain, R Dangi… - Iranian Journal of Organic …, 2010 - iranjoc.qaemiau.ac.ir
… ,3a,4,5-tetrahydro-3H-indazol-3-one (3a-d) were synthesized … 2,3a,4,5-tetrahydro-3H-indazol-3-one (3a-d). In the final step … 2,3a,4,5-tetrahydro-3H-indazol-3-one (5a-d). In another route …
Number of citations: 4 iranjoc.qaemiau.ac.ir
MS Abbady, MSK Youssef - Medicinal Chemistry Research, 2014 - Springer
Cyclocondensation reactions of 3-phenyl-1-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl) prop-2-en-1-one (2) with active methylene reagents such as ethyl cyanoacetate, malononitrile, …
Number of citations: 12 link.springer.com
KAM Abouzid, HS El-Abhar - Archives of pharmacal research, 2003 - Springer
… Chemistry The starting material, 1,2-dihydro-3H-indazol-3-one (1) was prepared from … New convenient methods for the synthesis of 1,2-dihydro-3H-indazol-3-one and its 1-acyl …
Number of citations: 49 link.springer.com
VJ Arán, M Stud, C Foces‐Foces… - Journal of …, 1985 - Wiley Online Library
Thermal cyclization of the N,N‐disubstituted 2‐chlorobenzoic hydrazide 1 yields the 1,2‐pentamethylene indazolone 5, which structure is confirmed by X‐ray crystallography. We …
Number of citations: 9 onlinelibrary.wiley.com

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